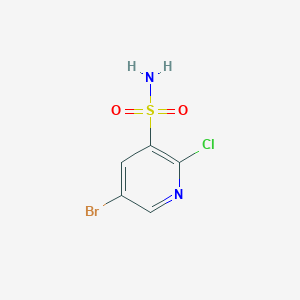![molecular formula C13H12N4O3S B1526819 2-{[4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}essigsäure CAS No. 1304271-30-4](/img/structure/B1526819.png)
2-{[4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}essigsäure
Übersicht
Beschreibung
2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C13H12N4O3S and its molecular weight is 304.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuranderivate haben sich als vielversprechend für die Krebstherapie erwiesen. Beispielsweise zeigen bestimmte substituierte Benzofurane eine deutliche Hemmung des Zellwachstums in verschiedenen Krebszelllinien, darunter Leukämie, nicht-kleinzelliges Lungenkarzinom, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Dies deutet darauf hin, dass 2-{[4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}essigsäure möglicherweise für ihre Antitumoreigenschaften untersucht werden könnte.
Antimikrobielle Eigenschaften
Das Benzofuran-Grundgerüst ist auch für sein antimikrobielles Potenzial bekannt. Modifikationen an der 4-Position des Benzofuranrings, insbesondere mit Halogenen oder Hydroxylgruppen, wurden mit guter antimikrobieller Aktivität in Verbindung gebracht . Dies deutet darauf hin, dass unsere Zielverbindung für die Verwendung als antimikrobielles Mittel untersucht werden könnte.
Synthese von Naturstoffen
Naturstoffe, die Benzofuran enthalten, werden wegen ihrer komplexen Strukturen und biologischen Aktivitäten intensiv erforscht. Die Synthese dieser Naturstoffe ist ein Gebiet von großem wissenschaftlichem Interesse . Die in Frage stehende Verbindung könnte aufgrund ihrer Benzofuran-Komponente wertvoll für die Synthese solcher Naturstoffe sein.
Chemische Forschung und Entwicklung
Obwohl sie nicht direkt mit der spezifischen in Frage stehenden Verbindung zusammenhängen, werden Benzofuranderivate häufig in der chemischen Forschung und Entwicklung zur Herstellung neuer Verbindungen mit potenziellen therapeutischen Anwendungen verwendet . Die einzigartige Struktur von This compound könnte sie zu einem interessanten Thema in diesem Bereich machen.
Wirkmechanismus
Target of action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Triazoles are known to interact with a variety of enzymes and receptors in the body, including cytochrome P450 enzymes and GABA_A receptors.
Biochemische Analyse
Biochemical Properties
2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the benzofuran moiety is known for its antimicrobial properties, which may be attributed to its ability to inhibit bacterial enzymes . The triazole ring can interact with metal ions, potentially affecting metalloenzymes involved in critical biochemical pathways . Additionally, the sulfanylacetic acid group may form covalent bonds with thiol groups in proteins, altering their structure and function .
Cellular Effects
2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with transcription factors may result in altered gene expression profiles, affecting cellular functions such as metabolism and immune response .
Molecular Mechanism
The molecular mechanism of action of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves several key interactions at the molecular level. The benzofuran moiety can bind to hydrophobic pockets in proteins, disrupting their normal function . The triazole ring’s ability to chelate metal ions can inhibit metalloenzymes, affecting their catalytic activity . Additionally, the sulfanylacetic acid group can form disulfide bonds with cysteine residues in proteins, leading to conformational changes and altered activity . These interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods . It may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biological activities . Long-term exposure to the compound has been associated with sustained modulation of cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid vary with different dosages in animal models. At low doses, the compound has been observed to enhance immune response and reduce inflammation . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these adverse effects varies among different animal species, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites may retain biological activity or be further conjugated with glucuronic acid or sulfate for excretion . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters . Once inside the cell, it may bind to cytoplasmic proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, such as mitochondria or the endoplasmic reticulum . These localizations can influence the compound’s effects on cellular processes, including energy metabolism and protein synthesis .
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(5-methyl-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-7-2-3-9-8(4-7)5-10(20-9)12-15-16-13(17(12)14)21-6-11(18)19/h2-5H,6,14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBDDOCINLDJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=NN=C(N3N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)

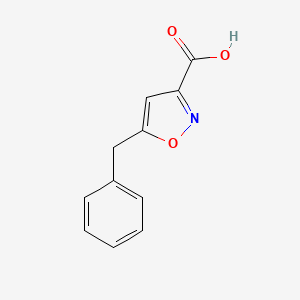
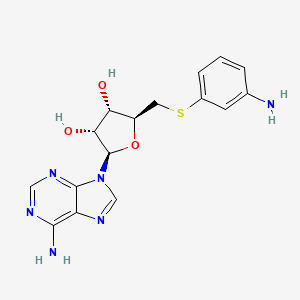
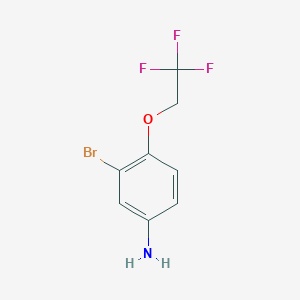
![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)

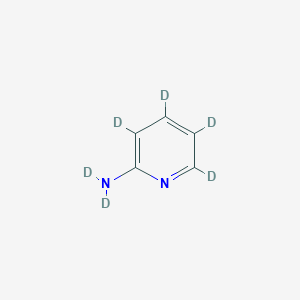
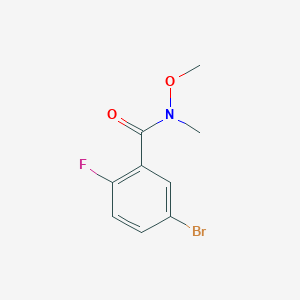
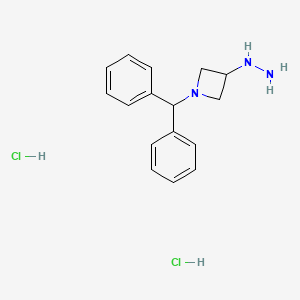
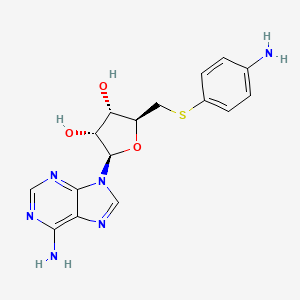
![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)
